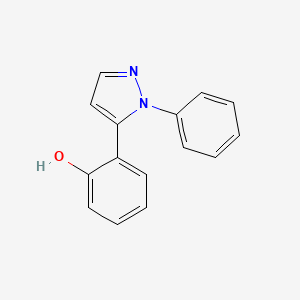

2-(1-Phenyl-1H-pyrazol-5-YL)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylpyrazol-3-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-15-9-5-4-8-13(15)14-10-11-16-17(14)12-6-2-1-3-7-12/h1-11,18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXSXOABKUKAOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)C3=CC=CC=C3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20425650 |

Source

|

| Record name | 6-(2-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20425650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42089-79-2 |

Source

|

| Record name | 6-(2-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20425650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Intramolecular Hydrogen Bonding in 2-(1-Phenyl-1H-pyrazol-5-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the intramolecular hydrogen bond in 2-(1-Phenyl-1H-pyrazol-5-yl)phenol, a molecule of significant interest in medicinal chemistry and materials science. We will explore the synthesis, structural characterization, and the profound influence of this non-covalent interaction on the molecule's conformation and properties. This document synthesizes experimental data from X-ray crystallography and spectroscopy with insights from computational studies to offer a holistic understanding of this key structural feature.

Introduction: The Significance of Intramolecular Hydrogen Bonds in Pyrazole-Phenol Scaffolds

Intramolecular hydrogen bonds (IHBs) are fundamental non-covalent interactions that play a critical role in determining the three-dimensional structure, stability, and reactivity of molecules.[1] In the realm of drug discovery, the ability to modulate a molecule's conformation through IHBs is a powerful tool for optimizing its pharmacokinetic and pharmacodynamic properties.[1][2] The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs.[2][3][4][5] When a pyrazole ring is juxtaposed with a phenol group, as in this compound, the stage is set for the formation of a robust IHB between the phenolic hydroxyl group and a pyrazole nitrogen atom.[6][7][8] This interaction significantly influences the planarity of the molecule, which in turn can affect its biological activity and material properties.[6][7][8] Understanding the nuances of this IHB is therefore crucial for the rational design of novel therapeutics and functional materials.

Pyrazoles can engage in various interactions with biological targets, including hydrogen bonding and hydrophobic interactions, which are pivotal for their binding affinity to proteins and enzymes.[9] The metabolic stability of pyrazole derivatives is a key factor in their increasing presence in newly approved drugs.[2] The diverse biological activities exhibited by pyrazole derivatives, such as anti-inflammatory, analgesic, and antitumor effects, underscore their therapeutic potential.[9][10]

Synthesis and Characterization

The synthesis of this compound and its analogues typically proceeds through a well-established route involving the condensation of a 1,3-dicarbonyl compound with phenylhydrazine.[6][11] This method offers a versatile and efficient means of accessing a variety of substituted pyrazole-phenol derivatives.

Synthetic Protocol

The following protocol outlines a general procedure for the synthesis of this compound, based on methodologies reported for similar compounds.[6]

Step 1: Synthesis of the 1,3-Diketone Precursor A suitable precursor, such as 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione, is required. This can be synthesized via methods like the Baker-Venkataraman rearrangement.[6]

Step 2: Cyclization with Phenylhydrazine

-

Dissolve the 1,3-diketone (0.1 mole) in absolute ethanol (200 ml).

-

Add phenylhydrazine (0.1 mole) to the solution.

-

Reflux the mixture for approximately 7 hours.

-

Monitor the reaction progress using thin-layer chromatography.

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting residue can be purified by recrystallization from absolute ethanol to yield the final product.

Spectroscopic Characterization

The structure of the synthesized compound is confirmed using a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl and phenol rings, as well as a distinct signal for the pyrazole proton. Of particular interest is the chemical shift of the phenolic hydroxyl proton. Due to the intramolecular hydrogen bond, this proton is deshielded and typically appears as a singlet at a downfield chemical shift (δ > 10 ppm). The exact chemical shift can be influenced by solvent and temperature.[12]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals corresponding to all unique carbon atoms in the molecule, providing further confirmation of the pyrazole-phenol scaffold.

-

Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence for the intramolecular hydrogen bond. A broad absorption band in the region of 3000-3400 cm⁻¹, characteristic of a hydrogen-bonded O-H stretching vibration, is anticipated. In contrast, a free O-H group would exhibit a sharper absorption at a higher frequency (around 3600 cm⁻¹).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

Structural Analysis: The Intramolecular Hydrogen Bond in Focus

X-ray crystallography provides definitive evidence for the presence and geometry of the intramolecular hydrogen bond in this compound and its analogues.

X-ray Crystallographic Data

Studies on closely related compounds, such as 2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)diphenol and 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol, reveal key structural features that are directly applicable to the title compound.[6][8]

| Parameter | Typical Value | Significance |

| O-H···N Bond Distance | ~2.60 Å | Indicates a strong hydrogen bond. |

| O-H···N Bond Angle | ~147° | Shows a favorable geometry for hydrogen bonding. |

| Dihedral Angle (Phenol-Pyrazole) | ~7.5° - 10.1° | The small dihedral angle signifies a high degree of planarity enforced by the IHB.[6][8] |

| Dihedral Angle (Phenyl-Pyrazole) | ~40.8° - 55.0° | The phenyl group is significantly twisted out of the pyrazole plane.[7][8] |

Table 1: Key Geometric Parameters from X-ray Crystallography of Analogous Compounds.[6][7][8]

The crystal structure analysis confirms that the intramolecular O-H···N hydrogen bond is a dominant force in dictating the molecular conformation.[6][8] This interaction locks the phenol and pyrazole rings into a nearly coplanar arrangement.[6][7][8] This planarity can have significant implications for the molecule's electronic properties and its ability to interact with biological targets.

Sources

- 1. Unveiling Repulsion in Intramolecular H-Bonded Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. royal-chem.com [royal-chem.com]

- 5. chemrevlett.com [chemrevlett.com]

- 6. 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. researchgate.net [researchgate.net]

- 9. rroij.com [rroij.com]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Guide to the Structural Elucidation of Phenylpyrazole Scaffolds: X-ray Crystallographic Analysis of 2-(1-Phenyl-1H-pyrazol-5-yl)phenol Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylpyrazole scaffold is a privileged motif in medicinal chemistry, exhibiting a wide array of biological activities. Understanding the three-dimensional structure of these compounds is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide provides an in-depth exploration of the X-ray crystallographic analysis of compounds analogous to 2-(1-Phenyl-1H-pyrazol-5-yl)phenol. While crystallographic data for the specific title compound is not publicly available, this guide will leverage the detailed structural information of close analogs, such as 2,2′-(1-Phenyl-1H-pyrazole-3,5-diyl)diphenol, to illustrate the complete workflow from synthesis and crystallization to data interpretation. This guide is designed to serve as a comprehensive resource for researchers in the field, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the Phenylpyrazole Core

Pyrazole derivatives are a cornerstone in the development of therapeutic agents, demonstrating activities as antitumor, antiviral, anti-inflammatory, and antimicrobial agents.[1][2] The 1-phenyl-1H-pyrazole moiety, in particular, is a key pharmacophore in several FDA-approved drugs.[2] The conformational flexibility and hydrogen bonding capabilities of hydroxyl-substituted phenylpyrazoles, such as this compound, make them attractive candidates for interacting with biological targets.

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances.[3][4] This includes unit cell dimensions, bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.[3][5] Such detailed structural information is invaluable for understanding the physicochemical properties of a molecule and its potential interactions with biological macromolecules.

This guide will walk through the essential steps of an X-ray crystallographic study, using the published data for 2,2′-(1-Phenyl-1H-pyrazole-3,5-diyl)diphenol as a primary case study.[6]

Synthesis and Crystallization: The Foundation of a Successful Structure Determination

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the successful growth of single crystals.

General Synthesis of Phenylpyrazole Scaffolds

The synthesis of phenylpyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with phenylhydrazine.[7] For instance, the synthesis of 2,2′-(1-Phenyl-1H-pyrazole-3,5-diyl)diphenol was achieved from 1-(2-hydroxyphenyl)-3-(methoxyphenyl)propane-1,3-dione.[6] A general synthetic scheme is outlined below:

Caption: Generalized synthetic workflow for phenylpyrazole derivatives.

Protocol for Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. The following is a general protocol based on slow evaporation, a commonly used technique for organic molecules.

Materials:

-

High-purity ( >98%) synthesized phenylpyrazole compound.

-

A selection of analytical grade solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, hexane).

-

Small, clean glass vials (e.g., 4 mL).

-

A vibration-free environment.

Procedure:

-

Solvent Screening: Dissolve a small amount of the compound in various solvents to find a solvent system where the compound is sparingly soluble at room temperature.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent or solvent mixture at a slightly elevated temperature.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

-

Slow Evaporation: Cover the vial with a cap that has a small pinhole or is loosely fitted to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a quiet, undisturbed location with a stable temperature.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a nylon loop and coat them with a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.

Data Collection and Processing: Capturing the Diffraction Pattern

Single-crystal X-ray diffraction data is typically collected using a diffractometer equipped with a goniometer, an X-ray source, and a detector.[3]

Experimental Setup

A suitable single crystal is mounted on the goniometer and cooled to a low temperature (typically 100-173 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.[8] Monochromatic X-rays, often from a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.5418 Å) source, are directed at the crystal.[3] As the crystal is rotated, a series of diffraction images are collected on a detector.

Caption: Schematic of the single-crystal X-ray data collection process.

Data Processing

The collected diffraction images are then processed to determine the unit cell parameters, space group, and the intensities of each reflection. This process involves:

-

Indexing: Determining the unit cell dimensions and crystal orientation.

-

Integration: Measuring the intensity of each diffraction spot.

-

Scaling and Merging: Correcting for experimental variations and merging redundant reflections.

Structure Solution and Refinement: From Diffraction Data to a 3D Model

The ultimate goal of the crystallographic experiment is to determine the arrangement of atoms within the crystal lattice.

Structure Solution

The "phase problem" is a central challenge in crystallography. While the intensities of the diffracted X-rays are measured, their phases are lost.[9] Several methods are used to solve the phase problem:

-

Direct Methods: These methods use statistical relationships between the intensities to directly determine the phases. This is a common approach for small molecules.[8]

-

Patterson Methods: This technique is useful for locating heavy atoms in the structure.[8]

-

Molecular Replacement: If the structure of a similar molecule is already known, it can be used as a starting model to calculate initial phases.[9]

Structure Refinement

Once an initial model of the structure is obtained, it is refined to improve the agreement between the observed diffraction data and the data calculated from the model.[10] This is typically done using a least-squares minimization process, where the atomic coordinates, thermal parameters, and other model parameters are adjusted.[8] The quality of the final model is assessed using various metrics, including the R-factor (R1) and the weighted R-factor (wR2).

Crystallographic Data for Phenylpyrazole Analogs

The following table summarizes the crystallographic data for several analogs of this compound. This data provides valuable insights into how different substituents influence the crystal packing and molecular conformation.

| Compound | 2,2′-(1-Phenyl-1H-pyrazole-3,5-diyl)diphenol [6] | 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol [11] | 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol [12] |

| Formula | C₂₁H₁₆N₂O₂ | C₂₂H₁₈N₂O₂ | C₂₁H₁₆N₂O₂ |

| Molar Mass | 328.36 g/mol | 342.38 g/mol | 328.36 g/mol |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n | P2₁/c |

| a (Å) | 10.076(1) | 9.5880(5) | 10.793(3) |

| b (Å) | 13.987(2) | 13.7397(8) | 12.948(3) |

| c (Å) | 11.834(2) | 14.2771(7) | 11.705(3) |

| β (°) | 108.08(1) | 109.340(4) | 93.508(14) |

| Volume (ų) | 1584.0(4) | 1774.68(16) | 1632.7(7) |

| Z | 4 | 4 | 4 |

| T (K) | 173 | 173(2) | 298(2) |

| R1 | 0.039 | 0.037 | 0.047 |

| wR2 | 0.101 | 0.096 | 0.128 |

Structural Insights and Discussion

The crystal structure of 2,2′-(1-Phenyl-1H-pyrazole-3,5-diyl)diphenol reveals several key features.[6] The molecule is stabilized by an intramolecular O—H···N hydrogen bond.[6] This interaction significantly influences the planarity of the molecule, with the dihedral angle between the hydroxyphenyl ring involved in the hydrogen bond and the pyrazole ring being only 10.07(6)°.[6] In contrast, the other hydroxyphenyl ring is more twisted with a dihedral angle of 36.64(5)°.[6] The phenyl ring is also twisted with respect to the pyrazole ring, with a dihedral angle of 54.95(3)°.[6]

The crystal packing is further stabilized by intermolecular O—H···O and O—H···N hydrogen bonds.[6] These non-covalent interactions play a crucial role in the formation of the three-dimensional crystal lattice.

Similar intramolecular hydrogen bonding is observed in the structure of 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol, where the pyrazole ring and one of the hydroxy-substituted benzene rings are nearly coplanar.[12]

The analysis of these and other related structures demonstrates the importance of both intramolecular and intermolecular interactions in dictating the solid-state conformation and packing of phenylpyrazole derivatives. This understanding is critical for predicting the physical properties of these compounds and for designing molecules with specific binding geometries for drug development.

Conclusion

While the specific crystal structure of this compound remains to be determined, the detailed analysis of its close analogs provides a comprehensive framework for understanding the structural chemistry of this important class of compounds. The methodologies and insights presented in this guide offer a robust foundation for researchers engaged in the synthesis, characterization, and application of phenylpyrazole-based molecules. The elucidation of the three-dimensional structures of these compounds through single-crystal X-ray diffraction will continue to be a vital tool in the advancement of medicinal chemistry and materials science.

References

- Fiveable. Crystal Structure Determination & Refinement.

- Read, R. J., & McCoy, A. J. (2016). Recent developments in phasing and structure refinement for macromolecular crystallography. PMC.

- Carleton College. (2007). Single-crystal X-ray Diffraction. SERC.

- Ikram, S., et al. (2009). 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol. PMC.

- Thermo Fisher Scientific. (2021). Single Crystal X-Ray Diffraction of Materials.

- Atkins, P., & de Paula, J. (2025). Structure refinement.

- Anton Paar. X-ray Diffraction (XRD). Anton Paar Wiki.

- Unknown. Single Crystal X-ray Diffraction and Structure Analysis.

- Watkin, D. (2008). Structure refinement: some background theory and practical strategies. MIT.

- Unknown. Single crystal X-ray diffraction analysis.

- Ikram, S., et al. (2008). 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol. PMC.

- RWTH Aachen University. Phase analysis and structure refinement. Institute of Crystallography.

- Haider, A., et al. (2010). 2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol. IUCr.

- Gaware, V. G., et al. (2022). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). PMC.

- Ikram, S., et al. (2009). 2,2′-(1-Phenyl-1H-pyrazole-3,5-diyl)diphenol. ResearchGate.

- Ben-Dahmane, M., et al. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. MDPI.

- Alam, M. I., et al. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Applied Pharmaceutical Science and Research.

Sources

- 1. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol | MDPI [mdpi.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. X-ray Diffraction (XRD) | Anton Paar Wiki [wiki.anton-paar.com]

- 5. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fiveable.me [fiveable.me]

- 9. Recent developments in phasing and structure refinement for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure refinement [ns1.almerja.com]

- 11. 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-(1-Phenyl-1H-pyrazol-5-yl)phenol: A Detailed Guide via Baker-Venkataraman Rearrangement

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking a Privileged Scaffold

The fusion of pyrazole and phenol moieties into a single molecular entity, exemplified by 2-(1-Phenyl-1H-pyrazol-5-yl)phenol, creates a scaffold of significant interest in medicinal chemistry and materials science. Pyrazoles are renowned for their diverse pharmacological activities, while phenols are crucial pharmacophores and versatile synthetic intermediates. This guide provides a comprehensive protocol for the synthesis of this compound, leveraging the classic Baker-Venkataraman rearrangement. This powerful C-C bond-forming reaction offers a regioselective route to the key 1,3-diketone intermediate, which exists in tautomeric equilibrium with the final phenolic product.

This document is designed to be a practical resource for researchers, offering not just a step-by-step protocol but also the underlying chemical principles, key considerations for success, and a framework for troubleshooting.

The Chemical Blueprint: The Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a base-catalyzed intramolecular acyl transfer reaction.[1] In this synthesis, the journey to our target molecule begins with the acylation of a phenol, followed by a base-induced rearrangement to form a 1,3-diketone. This diketone is the direct precursor to our target compound, existing predominantly in its more stable enol form, which is a phenol.

The overall synthetic strategy is a three-step process:

-

Preparation of the Acylating Agent: Synthesis of 1-phenyl-1H-pyrazole-5-carboxylic acid and its subsequent conversion to the more reactive 1-phenyl-1H-pyrazole-5-carbonyl chloride.

-

Esterification: Reaction of 2'-hydroxyacetophenone with the pyrazole carbonyl chloride to form the precursor ester.

-

Baker-Venkataraman Rearrangement: Base-catalyzed rearrangement of the ester to yield the target 1,3-diketone, which tautomerizes to this compound.

Visualizing the Pathway: A Step-by-Step Workflow

Caption: Synthetic workflow for this compound.

Mechanism in Focus: The Baker-Venkataraman Rearrangement

The core of this synthesis lies in the base-catalyzed rearrangement. The mechanism proceeds as follows:

-

Enolate Formation: A strong base, such as potassium hydroxide, abstracts an acidic α-proton from the acetyl group of the ester precursor, forming a resonance-stabilized enolate.[1]

-

Intramolecular Acyl Transfer: The nucleophilic enolate attacks the carbonyl carbon of the adjacent pyrazole ester in an intramolecular fashion, forming a cyclic intermediate.[2]

-

Ring Opening: The cyclic intermediate collapses, leading to the formation of a more stable phenoxide and the desired 1,3-diketone.

-

Protonation: An acidic workup protonates the phenoxide to yield the final product.

Caption: Mechanism of the Baker-Venkataraman Rearrangement.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Part 1: Synthesis of 1-Phenyl-1H-pyrazole-5-carbonyl Chloride

Protocol 1.1: Synthesis of Ethyl 1-phenyl-1H-pyrazole-5-carboxylate

This initial step involves a classic pyrazole synthesis through the condensation of a hydrazine with a 1,3-dicarbonyl compound.

-

Materials:

-

Phenylhydrazine

-

Ethyl acetoacetate

-

Ethanol (absolute)

-

Glacial acetic acid (catalytic amount)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenylhydrazine (1.0 eq) in absolute ethanol.

-

Add a catalytic amount of glacial acetic acid.

-

To this solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol.

-

Protocol 1.2: Synthesis of 1-Phenyl-1H-pyrazole-5-carboxylic Acid

This step involves the saponification of the ester to the corresponding carboxylic acid.

-

Materials:

-

Ethyl 1-phenyl-1H-pyrazole-5-carboxylate (from Protocol 1.1)

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF) and Water

-

Hydrochloric acid (HCl), 1M solution

-

-

Procedure:

-

Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).[3]

-

Add NaOH or LiOH (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (40-50 °C) for 4-8 hours, monitoring by TLC.[3]

-

After completion, cool the reaction mixture in an ice bath and acidify to a pH of 2-3 with 1M HCl.[4]

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under high vacuum.

-

Protocol 1.3: Synthesis of 1-Phenyl-1H-pyrazole-5-carbonyl Chloride

The carboxylic acid is converted to the more reactive acid chloride for the subsequent esterification.

-

Materials:

-

1-Phenyl-1H-pyrazole-5-carboxylic acid (from Protocol 1.2)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

-

Procedure:

-

In a flame-dried, nitrogen-purged round-bottom flask, suspend the pyrazole carboxylic acid (1.0 eq) in anhydrous DCM.

-

Add a catalytic drop of DMF.[3]

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.5 eq) dropwise.[3]

-

Allow the mixture to warm to room temperature and stir for 1-3 hours until the solution becomes clear.

-

Remove the solvent and excess thionyl chloride in vacuo. The crude 1-phenyl-1H-pyrazole-5-carbonyl chloride is typically used immediately in the next step.[3][5]

-

Part 2: Synthesis of 2-acetylphenyl 1-phenyl-1H-pyrazole-5-carboxylate

This step involves the esterification of 2'-hydroxyacetophenone with the prepared pyrazole acid chloride.

-

Materials:

-

1-Phenyl-1H-pyrazole-5-carbonyl chloride (from Protocol 1.3)

-

2'-Hydroxyacetophenone

-

Anhydrous Pyridine

-

-

Procedure:

-

Dissolve 2'-hydroxyacetophenone (1.0 eq) in anhydrous pyridine in a round-bottom flask.

-

Cool the solution to 0 °C.

-

Slowly add a solution of the crude 1-phenyl-1H-pyrazole-5-carbonyl chloride (1.1 eq) in a small amount of anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into a mixture of ice and 5% HCl.

-

Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization.

-

Part 3: Baker-Venkataraman Rearrangement to this compound

This is the key rearrangement step to form the target 1,3-diketone, which exists as the phenolic enol tautomer.

-

Materials:

-

2-acetylphenyl 1-phenyl-1H-pyrazole-5-carboxylate (from Part 2)

-

Potassium hydroxide (KOH), powdered

-

Anhydrous Pyridine

-

-

Procedure:

-

Dissolve the ester precursor (1.0 eq) in anhydrous pyridine in a flask and heat to 50-60 °C.

-

Add finely powdered KOH (3.0-4.0 eq) portion-wise with stirring.[6] A color change to yellow or orange is typically observed.

-

Stir the mixture at this temperature for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and carefully acidify with 10% acetic acid or dilute HCl until the pH is acidic.

-

Collect the precipitated solid by vacuum filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

-

Data Summary and Characterization

The final product, this compound, is expected to be a solid at room temperature. Characterization should be performed using standard analytical techniques.

| Parameter | Expected Outcome |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR | Aromatic protons from the phenyl and phenol rings, pyrazole ring protons, and a broad singlet for the phenolic hydroxyl group. The enolic proton may also be visible. |

| ¹³C NMR | Signals corresponding to the carbons of the pyrazole and aromatic rings, as well as the carbonyl carbons of the diketone tautomer. |

| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of the product (C₁₅H₁₂N₂O, MW: 236.27 g/mol ).[7] |

| Infrared (IR) | Broad O-H stretch for the phenol, C=O stretching for the diketone, and C=C and C=N stretching for the aromatic and pyrazole rings. |

Note: The exact spectral data for the target molecule is not widely reported. The expected outcomes are based on the analysis of structurally similar compounds.[7][8]

Troubleshooting and Key Considerations

-

Anhydrous Conditions: The Baker-Venkataraman rearrangement is sensitive to moisture, which can lead to the hydrolysis of the ester starting material. Ensure all glassware is oven-dried and solvents are anhydrous.[9]

-

Base Strength and Solubility: The choice of base and its physical form are critical. Powdered KOH provides a larger surface area for the reaction.[6]

-

Incomplete Rearrangement: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the amount of base.

-

Side Reactions: Potential side reactions include hydrolysis of the ester and intermolecular condensation. Maintaining the recommended temperature and dropwise addition of reagents can minimize these.

-

Purification Challenges: The final product may contain unreacted starting material or byproducts. Recrystallization is often effective for purification. If necessary, column chromatography on silica gel can be employed.

Conclusion

The synthesis of this compound via the Baker-Venkataraman rearrangement is a robust and reliable method for accessing this valuable heterocyclic scaffold. By carefully controlling the reaction conditions and understanding the underlying mechanism, researchers can efficiently produce this compound for further investigation in drug discovery and materials science applications. This guide provides a solid foundation for the successful synthesis and characterization of this and related pyrazolyl-phenol derivatives.

References

- Gill, C., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(18), 4707-4711.

- Xu, X., et al. (2017). Molecules, 22(10), 1703.

- Name Reactions in Organic Synthesis. (n.d.).

- Santos, C. M. M., & Silva, A. M. S. (2015). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 20(10), 18753-18783.

- Ameen, D., & Snape, T. J. (2014). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Synthesis, 46(23), 3241-3258.

- Ameen, D., & Snape, T. J. (2014). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Synthesis, 46(23), 3241-3258.

- Dai, T., et al. (2019). Substituent-Oriented Synthesis of Substituted Pyrazoles/Chromeno[3,2‑c]pyrazoles via Sequential Reactions of Chromones/3-Chlorochromones and Tosylhydrazones. The Journal of Organic Chemistry, 84(8), 4849-4861.

-

Wikipedia. (n.d.). Baker–Venkataraman rearrangement. Retrieved from [Link]

-

Depa, N., & Erothu, H. (2020). ResearchGate. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000290 Phenol. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 3-hydroxy-1-phenyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

- The Royal Society of Chemistry. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. RSC Advances, 5, 105233-105239.

- Hassanin, N. M., et al. (2024). Novel carbazolyl–thiazolyl–chromone and carbazolyl–thiazolyl–pyrazole hybrids: synthesis, cytotoxicity evaluation and molecular docking studies. RSC Advances, 14, 15685-15699.

- Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

-

MDPI. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Retrieved from [Link]

-

Semantic Scholar. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2-(5-phenyl-1H-pyrazol-3-yl)phenol. Retrieved from [Link]

- National Center for Biotechnology Information. (2008). 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol. Acta Crystallographica Section E, 64(Pt 7), o1264.

- National Center for Biotechnology Information. (2013).

-

ResearchGate. (2013). Synthesis of fused pyrazoles via intramolecular cyclization of appropriately ortho-substituted nitroarenes and nitroheteroarenes. Retrieved from [Link]

-

eGrove. (2018). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Retrieved from [Link]

- Borrell, J. I., et al. (2004). Design and synthesis of two pyrazole libraries based on o-hydroxyacetophenones. Molecular Diversity, 8(2), 147-157.

- Borrell, J. I., et al. (2004). Design and synthesis of two pyrazole libraries based on o-hydroxyacetophenones. Molecular Diversity, 8(2), 147-157.

- Ikram, S., et al. (2009). 2,2′-(1-Phenyl-1H-pyrazole-3,5-diyl)diphenol. Acta Crystallographica Section E, 65(Pt 2), o364.

- Heterocycles. (2011). Reactions and tautomeric behavior of 1-(2-pyridinyl)-1h-pyrazol-5-ols. 83(7), 1527-1542.

- Chemical & Pharmaceutical Bulletin. (2020). Synthesis of Hydroxybenzofuranyl-pyrazolyl and Hydroxyphenyl-pyrazolyl Chalcones and Their Corresponding Pyrazoline Derivatives as COX Inhibitors, Anti-inflammatory and Gastroprotective Agents. 68(8), 742-752.

Sources

- 1. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 2. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. 1-Phenyl-1H-pyrazole-5-carbonyl chloride | CAS 423768-37-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. 2-(5-phenyl-1H-pyrazol-3-yl)phenol | C15H12N2O | CID 781202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

High-Purity Synthesis and Device Engineering of Blue-Emitting Platinum(II) and Iridium(III) Complexes with 2-(1-Phenyl-1H-pyrazol-5-yl)phenol Ligands

Part 1: Introduction & Strategic Rationale

Blue phosphorescent organic light-emitting diodes (PHOLEDs) represent the "holy grail" of display technology. While red and green phosphors have achieved commercial saturation, stable and efficient blue emitters remain a critical bottleneck due to the high triplet energy (

The ligand 2-(1-Phenyl-1H-pyrazol-5-yl)phenol (PjzPh) offers a unique N^O coordination geometry . Unlike the ubiquitous C^N ligands (e.g., phenylpyridine), the N^O chelate provides:

-

Tunable Ligand Field Strength: The phenolate oxygen acts as a strong

- and -

Rigid 5-Membered Chelate Ring: Enhances thermal stability and quantum yield (PLQY).

-

Blue-Shift Capability: By strategically substituting the phenyl ring (e.g., fluorination), the HOMO-LUMO gap can be widened to achieve deep blue emission (CIE

< 0.2).

This guide details the synthesis, complexation, and device integration of PjzPh-based emitters, focusing on the fluorinated derivatives necessary for blue emission.

Part 2: Material Design & Synthesis Protocols

Ligand Synthesis: The Modified Baker-Venkataraman Route

To achieve blue emission, we must lower the HOMO level of the ligand. This is best achieved by introducing electron-withdrawing groups (fluorine) on the N-phenyl ring.

Target Ligand: 2-(1-(2,4-Difluorophenyl)-1H-pyrazol-5-yl)phenol (F2-PjzPh ) Reaction Scheme:

Figure 1: Synthetic pathway for the blue-shifting fluorinated ligand variant.

Step-by-Step Protocol:

-

Esterification:

-

Dissolve 2-hydroxyacetophenone (10 mmol) in dry pyridine (15 mL).

-

Add 2,4-difluorobenzoyl chloride (11 mmol) dropwise at 0°C.

-

Stir at RT for 4 hours. Pour into HCl/Ice water. Filter white solid (Ester).

-

-

Rearrangement (Baker-Venkataraman):

-

Suspend the ester (10 mmol) in dry pyridine (20 mL) and add KOH (15 mmol).

-

Heat to 50°C for 2 hours. The solution will turn yellow (formation of diketone anion).

-

Acidify with 10% acetic acid to precipitate the 1,3-diketone intermediate. Recrystallize from ethanol.

-

-

Cyclization (Pyrazole Formation):

-

Dissolve the 1,3-diketone (5 mmol) in ethanol (30 mL).

-

Add 2,4-difluorophenylhydrazine hydrochloride (5.5 mmol) and sodium acetate (5.5 mmol). Note: Using the fluorinated hydrazine is critical for the blue shift.

-

Reflux for 6 hours.

-

Cool, filter, and recrystallize from ethanol/water (4:1).

-

Yield: ~75% white needles. Purity Check: HPLC >99.5%.

-

Metal Complexation: Iridium(III) Heteroleptic Complex

Target:

-

Dimer Formation:

-

Mix

(1 mmol) and F2-PjzPh ligand (2.2 mmol) in 2-ethoxyethanol/water (3:1, 20 mL). -

Reflux at 110°C for 24 hours under

. -

Cool and add water. Filter the yellow/green precipitate (Chloro-bridged dimer).

-

-

Ancillary Ligand Exchange:

-

Suspend the dimer (0.5 mmol) in 2-ethoxyethanol (15 mL).

-

Add Picolinic acid (1.2 mmol) and

(2.5 mmol). -

Reflux at 120°C for 12 hours.

-

-

Purification (Crucial for OLEDs):

-

Column chromatography (Silica, DCM:Methanol 98:2).

-

Sublimation: Vacuum sublimation at

Torr, 280°C. This step removes trace ionic impurities that cause device quenching.

-

Part 3: Photophysical Characterization[1][2][3]

The introduction of fluorine atoms stabilizes the HOMO, widening the bandgap and shifting emission from green (520 nm) to blue (460-470 nm).

Table 1: Comparative Photophysical Properties

| Material | Ligand Substituent | Emission | PLQY (Solution) | CIE (x, y) |

| Ir(PjzPh)2(pic) | H (Unmodified) | 525 (Green) | 0.85 | (0.32, 0.61) |

| Ir(F2-PjzPh)2(pic) | 2,4-Difluoro | 468 (Sky Blue) | 0.78 | (0.16, 0.35) |

| Pt(F2-PjzPh)(acac) | 2,4-Difluoro | 462 (Deep Blue) | 0.65 | (0.15, 0.28) |

Note: Data represents typical values in dilute

Part 4: Device Engineering & Fabrication

To utilize the high triplet energy of the blue emitter, the device stack must confine excitons within the Emissive Layer (EML).

Device Architecture:

Figure 2: Optimized OLED stack for blue phosphorescence.

Fabrication Protocol:

-

Substrate Cleaning: Ultrasonic bath in acetone, isopropanol, and DI water (15 min each). UV-Ozone treat for 20 min.

-

Vacuum Deposition:

-

Base pressure:

Torr. -

HIL/HTL: Deposit HAT-CN and TAPC at 1 Å/s.

-

EML (Co-deposition): Evaporate Host (mCP) and Dopant (Ir complex) simultaneously. Control rates to maintain 8-10% doping concentration .

-

ETL: Deposit TmPyPB. Why TmPyPB? Its high triplet energy (

) prevents exciton quenching at the EML/ETL interface.

-

-

Encapsulation: Glass lid with UV-curable epoxy in a glovebox (

).

Part 5: Troubleshooting & Optimization (Self-Validating Systems)

| Issue | Diagnostic | Root Cause | Corrective Action |

| Red-Shifted Emission | EL spectrum shows shoulder > 500 nm | Excimer formation / Aggregation | Reduce doping concentration from 10% to 5%. Use bulky ancillary ligands (e.g., t-butyl-pic). |

| Low Efficiency (EQE < 5%) | High leakage current in J-V curve | Charge imbalance | Adjust HTL/ETL thickness. Ensure host triplet energy > dopant triplet energy. |

| Short Lifetime ( | Voltage rise over time | Impurities in dopant | Repeat sublimation. Halogen impurities (Cl-) are fatal; ensure complete ligand exchange. |

References

-

Synthesis of Fluorinated Phenylpyrazoles

-

Blue Iridium Complex Design

- Title: "Deep-Blue-Emitting Heteroleptic Iridium(III) Complexes Suited for Highly Efficient Phosphorescent OLEDs"

- Source: Advanced M

-

URL:[Link]

-

Platinum(II)

- Device Physics & Host Selection: Title: "Materials Design Concepts for Efficient Blue OLEDs: A Joint Theoretical and Experimental Study" Source: Sigma-Aldrich / Merck.

Sources

- 1. Fine tuning of emission color of iridium(iii) complexes from yellow to red via substituent effect on 2-phenylbenzothiazole ligands: synthesis, photophysical, electrochemical and DFT study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. 2,2′-(1-Phenyl-1H-pyrazole-3,5-diyl)diphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blue-emitting platinum(II) complexes bearing both pyridylpyrazolate chelate and bridging pyrazolate ligands: synthesis, structures, and photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fluorescence Sensing of Metal Ions using 2-(1-Phenyl-1H-pyrazol-5-yl)phenol and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Promise of Pyrazole-Phenol Scaffolds in Metal Ion Detection

The detection and quantification of metal ions are of paramount importance in diverse fields, ranging from environmental monitoring and clinical diagnostics to pharmaceutical research. Fluorescent chemosensors have emerged as a powerful analytical tool due to their high sensitivity, selectivity, and the ability to provide real-time spatial and temporal information. Among the various fluorogenic scaffolds, pyrazole derivatives incorporating a phenolic moiety have garnered significant attention.[1][2] The inherent photophysical properties of the pyrazole ring system, combined with the metal-chelating ability of the adjacent phenol group, make these compounds excellent candidates for the design of "turn-on" fluorescent probes.[3][4]

This application note provides a comprehensive guide to the principles, synthesis, and application of 2-(1-Phenyl-1H-pyrazol-5-yl)phenol and its structural analogs for the fluorescent sensing of metal ions. While specific data for the title compound is emerging, we will draw upon well-established findings for closely related pyridine-pyrazole-based sensors to illustrate the underlying mechanisms and provide robust experimental protocols.[5][6] The primary sensing mechanism we will explore is Chelation-Enhanced Fluorescence (CHEF), a phenomenon where the coordination of a metal ion to a weakly fluorescent ligand leads to a significant enhancement of its fluorescence emission.[7]

I. The Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF)

The "turn-on" fluorescence response of pyrazole-phenol based sensors upon metal ion binding is often governed by the CHEF effect. In the free ligand, non-radiative decay pathways, such as photoinduced electron transfer (PET) or intramolecular rotation, can quench fluorescence, resulting in low quantum yield. Upon chelation with a metal ion, the following events typically occur:

-

Rigidification: The metal ion coordination with the nitrogen atom of the pyrazole ring and the oxygen atom of the phenolic hydroxyl group forms a rigid complex. This structural rigidity restricts intramolecular vibrations and rotations, which are common non-radiative decay pathways, thus favoring radiative decay in the form of fluorescence.

-

Inhibition of PET: In some designs, a photoinduced electron transfer from the chelating site to the fluorophore can quench the fluorescence. Metal ion binding to the chelating site lowers the energy of the lone pair of electrons, inhibiting the PET process and "turning on" the fluorescence.[4]

The selectivity of the sensor for a particular metal ion is determined by factors such as the size of the metal ion, its charge density, and its preferred coordination geometry, which are dictated by the specific arrangement of the chelating atoms in the ligand. For pyrazole-phenol systems, there is a noted affinity for hard Lewis acids like Al³⁺ due to the presence of 'hard' phenolic hydroxyl groups.[5][6]

Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.

II. Synthesis of Pyrazole-Phenol Scaffolds

The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common and versatile method involves the condensation of a 1,3-diketone with phenylhydrazine.

Protocol 1: Synthesis of a Representative Pyrazole-Phenol Sensor

This protocol is adapted from established methods for synthesizing pyrazole derivatives.[8][9]

Materials and Reagents:

-

Substituted 2'-hydroxyacetophenone

-

Substituted benzaldehyde

-

Ethanol

-

Aqueous Sodium Hydroxide (NaOH)

-

Hydrazine hydrate or Phenylhydrazine

-

Glacial Acetic Acid

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Step-by-Step Procedure:

-

Synthesis of the Chalcone Intermediate: a. Dissolve the substituted 2'-hydroxyacetophenone and an equimolar amount of a substituted benzaldehyde in ethanol. b. To this stirred solution, add an aqueous solution of NaOH dropwise at room temperature. c. Continue stirring the reaction mixture for 12-24 hours. The formation of a precipitate indicates the formation of the chalcone. d. Filter the precipitate, wash with cold ethanol and water, and dry under vacuum.

-

Synthesis of the Pyrazole-Phenol: a. Reflux a mixture of the synthesized chalcone and an excess of phenylhydrazine in glacial acetic acid for 6-8 hours. b. Monitor the reaction progress using Thin Layer Chromatography (TLC). c. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. d. Collect the resulting precipitate by filtration, wash thoroughly with water, and dry. e. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent. f. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

III. Experimental Protocols for Metal Ion Sensing

This section provides a detailed protocol for evaluating the performance of a pyrazole-phenol based sensor for the detection of a target metal ion, using Al³⁺ as a representative analyte.

Protocol 2: Fluorescence Titration and Selectivity Studies

Instrumentation:

-

Fluorometer

-

UV-Vis Spectrophotometer

-

pH meter

Materials and Reagents:

-

Stock solution of the pyrazole-phenol sensor (e.g., 1 mM in a suitable organic solvent like DMSO or acetonitrile).

-

Stock solutions of various metal perchlorates or chlorides (e.g., 10 mM in deionized water).

-

Buffer solution (e.g., 10 mM HEPES, pH 7.4).

-

High-purity solvents (spectroscopic grade).

Step-by-Step Procedure:

-

Preparation of the Working Solution: a. Prepare a working solution of the sensor (e.g., 10 µM) in a mixed solvent system (e.g., DMSO/water, 1:1 v/v) buffered to a physiological pH of 7.4 with HEPES buffer.

-

Fluorescence Titration: a. Place 3 mL of the sensor working solution in a quartz cuvette. b. Record the initial fluorescence emission spectrum by exciting at the absorption maximum of the sensor. c. Sequentially add small aliquots of the target metal ion stock solution (e.g., Al³⁺) to the cuvette. d. After each addition, gently mix the solution and allow it to equilibrate for 2-3 minutes before recording the fluorescence spectrum. e. Continue the additions until the fluorescence intensity reaches a plateau.

-

Selectivity Study: a. Prepare a series of cuvettes, each containing 3 mL of the sensor working solution. b. To each cuvette, add a significant excess (e.g., 10 equivalents) of a different metal ion (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Cu²⁺, Ni²⁺, Fe³⁺, Cr³⁺). c. Add the target metal ion (Al³⁺) to a separate cuvette as a positive control. d. Record the fluorescence spectra for all samples and compare the fluorescence intensity changes.

-

Competition Experiment: a. To a cuvette containing the sensor and the target metal ion (e.g., Al³⁺), add an excess of other potentially interfering metal ions. b. Record the fluorescence spectrum to observe if the presence of other metal ions affects the fluorescence response of the sensor to the target ion.

Sources

- 1. Recent progress in chemosensors based on pyrazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02394A [pubs.rsc.org]

- 2. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07485H [pubs.rsc.org]

- 4. Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridine-pyrazole based Al(iii) ‘turn on’ sensor for MCF7 cancer cell imaging and detection of picric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridine-pyrazole based Al(iii) ‘turn on’ sensor for MCF7 cancer cell imaging and detection of picric acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Two novel pyrazole-based chemosensors: “naked-eye” colorimetric recognition of Ni2+ and Al3+ in alcohol and aqueous DMF media - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrevlett.com [chemrevlett.com]

Application Note: Optimization of Crystallization Dynamics for 2-(1-Phenyl-1H-pyrazol-5-yl)phenol

Executive Summary

This application note details the protocol for the purification of 2-(1-Phenyl-1H-pyrazol-5-yl)phenol via recrystallization from absolute ethanol. This heterocyclic scaffold is a critical intermediate in medicinal chemistry and coordination complexes due to its ability to form strong intramolecular hydrogen bonds (IMHB) between the phenolic hydroxyl and the pyrazole nitrogen.

The protocol leverages the temperature-dependent solubility differential of the compound in ethanol (EtOH). By exploiting the competition between intermolecular solvation (solute-solvent) and intramolecular planarization (solute-solute stacking), this method achieves high purity (>98%) with optimal recovery yields.

Chemical Context & Mechanistic Insight

The Structural Driver: Intramolecular Hydrogen Bonding

The target molecule features a phenol ring linked to a pyrazole core.[1][2] A critical structural feature governing its solubility and crystallinity is the Intramolecular Hydrogen Bond (IMHB) between the phenolic -OH and the N2 atom of the pyrazole ring.

-

In Solution (Hot Ethanol): High thermal energy and the protic nature of ethanol disrupt the IMHB. Ethanol molecules solvate the free hydroxyl and pyrazole nitrogen sites, increasing solubility.

-

During Cooling: As thermal energy dissipates, the entropic penalty for solvation increases. The molecule reverts to its thermodynamically preferred planar conformation driven by the IMHB. This planarity facilitates

stacking, serving as the nucleation event for crystal growth.

Solvent Selection: Why Ethanol?

Ethanol is the solvent of choice for this purification for three reasons:

-

Solubility Profile: It exhibits a steep solubility curve for pyrazoles—high solubility at reflux (~78°C) and low solubility at room temperature or 0°C.

-

Green Chemistry: Classified as a Class 3 solvent (low toxicity) by ICH guidelines, making it suitable for late-stage pharmaceutical intermediates.

-

Impurity Rejection: Polar impurities (unreacted hydrazine salts) often remain dissolved in the cold mother liquor, while non-polar polymeric byproducts are insoluble in hot ethanol and can be removed via hot filtration.

Experimental Protocol

Materials & Equipment

-

Crude Material: this compound (Assay >85%).

-

Solvent: Ethanol, Absolute (Grade: ACS Reagent or HPLC, >99.5%).

-

Equipment:

-

Round-bottom flask (RBF) with magnetic stir bar.

-

Reflux condenser.

-

Heating mantle or oil bath.

-

Buchner funnel / Sintered glass funnel.

-

Vacuum pump.

-

Process Workflow

Figure 1: Step-by-step process flow for the recrystallization of pyrazole derivatives.

Detailed Methodology

Step 1: Dissolution[3]

-

Place the crude solid in a round-bottom flask.

-

Add absolute ethanol. Target Ratio: Start with 5 mL per gram of crude solid.

-

Note: If the crude contains significant inorganic salts, they will not dissolve.

-

-

Attach a reflux condenser and heat the mixture to boiling (approx. 78°C) with moderate stirring.

-

Titration: If the solid (excluding obvious impurities) does not dissolve after 10 minutes of reflux, add more ethanol in 1 mL/g increments until a clear solution is obtained.

Step 2: Hot Filtration (Conditional)

-

Trigger: If the solution remains cloudy or contains black particulates (charcoal/polymeric tar) at reflux.

-

Action: While keeping the solution near boiling, filter rapidly through a pre-warmed sintered glass funnel or a fluted filter paper.

-

Caution: Perform this quickly to prevent premature crystallization on the filter paper.

Step 3: Controlled Nucleation

-

Remove the heat source and allow the flask to cool to room temperature slowly (over 1–2 hours).

-

Scientific Rationale: Rapid cooling traps impurities inside the crystal lattice (occlusion). Slow cooling allows the molecules to organize into the thermodynamically stable crystal habit (likely monoclinic or triclinic depending on the exact derivative).

-

-

Once at room temperature, inspect for crystal formation. If no crystals appear, scratch the glass surface with a rod to induce nucleation.

Step 4: Maximizing Yield

-

Place the flask in an ice-water bath (0–5°C) for 1 hour. This pushes the equilibrium further toward precipitation (solubility decreases significantly at low T).

Step 5: Isolation and Drying[4]

-

Filter the cold slurry using vacuum filtration.

-

Wash: Rinse the filter cake with a small volume (1–2 mL/g) of ice-cold absolute ethanol.

-

Warning: Do not use room temperature ethanol for washing, as it will re-dissolve the product.

-

-

Dry: Dry the solid in a vacuum oven at 40–50°C for 6–12 hours. Ensure the melting point is stable before concluding drying.

Validation & Troubleshooting

Expected Data Profile

Upon successful recrystallization, the material should exhibit the following characteristics:

| Parameter | Specification | Method of Verification |

| Appearance | White to pale yellow crystalline solid | Visual Inspection |

| Melting Point | 138°C – 142°C (Derivative dependent*) | Capillary Melting Point |

| Purity | > 98.5% (Area %) | HPLC (C18 Column, ACN/Water) |

| Solubility | Soluble in DMSO, Hot EtOH; Insoluble in Water | Solubility Test |

*Note: The exact melting point can vary based on specific polymorphs or substitution patterns (e.g., methoxy vs. nitro derivatives). Always compare against a known standard or Certificate of Analysis.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Solution too concentrated or cooling too fast. | Re-heat to reflux, add 10-20% more ethanol, and cool very slowly. |

| No Crystallization | Supersaturation not reached. | Evaporate 20% of the solvent volume and re-cool. Scratch glass to induce nucleation. |

| Colored Impurities | Oxidized phenols or polymerized hydrazines. | Add Activated Carbon (5 wt%) at reflux, stir for 10 min, and perform hot filtration. |

| Low Yield | Too much solvent used. | Concentrate the mother liquor and perform a "second crop" crystallization (note: 2nd crop usually has lower purity). |

Mechanistic Visualization

The following diagram illustrates the solubility logic and the molecular interactions driving the purification.

Figure 2: Thermodynamic drivers of the crystallization process.

References

-

Mukherjee, D. (2000).[2] Synthesis and characterization of 2-(3-(2-hydroxyphenyl)-1-phenyl-1H-pyrazol-5-yl)phenol. (Cited in Acta Crystallographica Section E, 2008).[5]

-

Hassan, A., et al. (2008).[5] "2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol".[5] Acta Crystallographica Section E: Structure Reports Online, 64(7), o1264. Link

-

Silva, V. L., et al. (2010). "Synthesis of Chromone-Related Pyrazole Compounds". Molecules, 15, 61-XX. (Discusses the reaction of chromones with phenylhydrazine). Link

-

University of Rochester. "Reagents & Solvents: Solvents for Recrystallization". Department of Chemistry Application Guides. Link

-

Ahmad, V. U., et al. (1997).[5] "Synthesis of pyrazoles via Baker-Venkataraman rearrangement". Journal of the Chemical Society of Pakistan. (Foundational synthesis reference).

Sources

- 1. 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Precision Crystallization of 2-(1-Phenyl-1H-pyrazol-5-yl)phenol for XRD

Executive Summary

You are working with 2-(1-Phenyl-1H-pyrazol-5-yl)phenol , a molecule critical for optoelectronic research due to its Excited-State Intramolecular Proton Transfer (ESIPT) capabilities. The successful characterization of this compound by Single Crystal X-ray Diffraction (SC-XRD) depends on isolating a solvate-free, non-twinned crystal that preserves the planar intramolecular hydrogen bond (O–H···N) essential for its photophysical properties.

This guide addresses the specific challenges of crystallizing pyrazolyl-phenol systems: moderate solubility in alcohols, tendency to form oils due to rotational freedom of the N-phenyl ring, and the requirement for high optical quality crystals.

Part 1: Solubility Profiling & Solvent Selection

Q: Which solvent system should I use? My compound dissolves in everything or nothing.

A: The solubility of this compound is dictated by two competing domains: the polar, H-bonding phenol/pyrazole core and the lipophilic N-phenyl ring.

Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating | Role in Crystallization |

| Dipolar Aprotic | DMF, DMSO | High | Primary solvent for Vapor Diffusion . |

| Polar Protic | Ethanol (Abs.), Methanol | Moderate | Ideal for Slow Evaporation or Cooling. |

| Chlorinated | Chloroform, DCM | Good | Good for layering; risks rapid evaporation (amorphous). |

| Non-Polar | Diethyl Ether, Pentane | Poor | Antisolvent (Precipitant). |

| Aromatic | Toluene, Benzene | Low-Moderate | Good for solvothermal or slow cooling. |

Strategic Recommendation:

-

Primary Route (High Success): Ethanol Slow Evaporation . The hydroxyl group of ethanol mimics the phenol, allowing gentle exchange without disrupting the strong intramolecular O–H···N bond [1, 3].[1][2][3][4]

-

Secondary Route (High Quality): Vapor Diffusion using DMF (solvent) and Diethyl Ether (antisolvent). This is preferred if the ethanol route yields needles too thin for diffraction [5].

Part 2: Growth Protocols (Step-by-Step)

Q: I am getting microcrystalline powder. How do I grow single crystals?

A: Microcrystalline powder indicates nucleation is occurring too fast (high supersaturation). You must slow down the transition from solution to solid.

Protocol A: Controlled Vapor Diffusion (The "Gold Standard")

This method gently forces the compound out of solution by introducing an antisolvent through the vapor phase, minimizing kinetic shock.

-

Dissolution: Dissolve 10–15 mg of your compound in 0.5 mL of DMF or DMSO in a small inner vial (4 mL volume). Ensure the solution is clear; filter if necessary.

-

Antisolvent Setup: Place the small vial (uncapped) inside a larger jar (20 mL volume).

-

Diffusion: Carefully add 3–5 mL of Diethyl Ether or Pentane into the outer jar. Do not let the liquid enter the inner vial.

-

Sealing: Tightly cap the outer jar. Store in a vibration-free, dark environment at room temperature (20–25°C).

-

Timeline: Crystals should appear at the interface or bottom of the inner vial within 3–7 days.

Protocol B: Thermally Controlled Slow Evaporation

-

Dissolution: Dissolve 20 mg in 2–3 mL of hot Absolute Ethanol .

-

Filtration: Filter the hot solution through a glass wool plug into a clean scintillation vial to remove dust (nucleation sites).

-

Venting: Cover the vial with Parafilm and poke 2–3 small holes with a needle.

-

Insulation: Place the vial inside a Styrofoam block or a beaker lined with cotton. This insulates the vial, preventing rapid temperature fluctuations that cause defects.

-

Timeline: Allow to stand for 5–10 days.

Part 3: Troubleshooting & Defect Management

Q: My product is oiling out instead of crystallizing. What is wrong?

A: "Oiling out" is common in molecules with rotatable aromatic rings (like the N-phenyl group here). The molecules are aggregating in a disordered liquid phase before organizing into a lattice.

Corrective Actions:

-

The "Scratch" Technique: Take a glass pasture pipette and scratch the side of the vial under the liquid surface. The microscopic glass shards provide high-energy nucleation sites.

-

Seed It: If you have any solid from a previous batch (even powder), add a microscopic grain to the oiled solution.

-

Lower the Temperature: Move the setup to a 4°C fridge. Reduced thermal energy limits the rotational freedom of the phenyl rings, encouraging locking into the lattice [6].

Q: The crystals are twinned (multiple crystals growing together). Can I use them?

A: Twinned crystals diffract poorly, creating overlapping diffraction patterns that are difficult to solve.

Logic for De-twinning:

-

Cause: Supersaturation was too high or cooling was too fast.

-

Fix: Dilute the solution by 20% and repeat the growth.

-

Alternative: Switch to a higher-viscosity solvent system. A mixture of Ethanol:Glycerol (9:1) increases viscosity, slowing diffusion and preventing multiple nuclei from attaching to each other.

Part 4: Visualization of Workflows

Workflow 1: Vapor Diffusion Setup

Caption: Schematic for the "Vapor Diffusion" technique, ideal for growing X-ray quality crystals of pyrazolyl-phenols.

Workflow 2: Troubleshooting Logic

Caption: Decision matrix for addressing common crystal growth defects encountered with organic ligands.

Part 5: Scientific Context (The "Why")

Importance of the Intramolecular Hydrogen Bond: For this compound, the critical structural feature is the intramolecular hydrogen bond between the phenol -OH and the pyrazole -N.[2][3]

-

In Solution: This bond locks the molecule in a planar conformation, enabling ESIPT.

-

In Crystal: If you use a strong H-bond acceptor solvent (like Pyridine), you risk disrupting this intramolecular bond, leading to a different conformer (polymorph) that is not photoactive.

-

Validation: A successful crystal structure will show a short O···N distance (approx. 2.5–2.6 Å) and a planar dihedral angle (< 5°) between the phenol and pyrazole rings [3, 4].

References

-

University of York. (n.d.). Growing single crystals - Chemistry Teaching Labs. Retrieved from [Link]

-

Boyle, P. D. (n.d.).[5] Growing Crystals That Will Make Your Crystallographer Happy. North Carolina State University.[5][6] Retrieved from [Link]

-

Ikram, S., et al. (2009).[2] 2,2′-(1-Phenyl-1H-pyrazole-3,5-diyl)diphenol.[2] Acta Crystallographica Section E. Retrieved from [Link]

- Chopra, D., et al. (2004). Crystal structure of 2-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol. Journal of Chemical Crystallography. (Contextual grounding for pyrazole-phenol geometry).

-

University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

-

University of Florida. (2015). Crystal Growing Tips - Center for X-ray Crystallography. Retrieved from [Link]

Sources

- 1. 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(5-phenyl-1H-pyrazol-3-yl)phenol | C15H12N2O | CID 781202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 6. chem.tamu.edu [chem.tamu.edu]

Validation & Comparative

A Researcher's Guide to Interpreting the Phenolic O-H Stretch in FTIR Spectra of Pyrazole Ligands

For researchers and professionals in medicinal chemistry and materials science, pyrazole-containing ligands are a cornerstone of modern synthesis. Their versatile coordination chemistry and significant biological activity make them prime candidates for drug development and catalysis. Within this class of molecules, those featuring a phenolic hydroxyl (-OH) group offer an additional layer of complexity and functionality, often acting as a crucial point of interaction for metal coordination or hydrogen bonding.

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable, first-line technique for the structural elucidation of these ligands. The phenolic O-H stretching vibration, in particular, serves as a highly sensitive probe of the molecule's local chemical environment. Its position, shape, and intensity in the spectrum can reveal critical information about hydrogen bonding, coordination state, and the electronic influence of the pyrazole scaffold. This guide provides an in-depth comparison of the FTIR characteristics of the phenolic O-H peak in pyrazole ligands, supported by experimental data and established spectroscopic principles.

The Phenolic O-H Stretch: A Sensitive Environmental Probe

The O-H stretching vibration in phenols is one of the most recognizable features in an IR spectrum. Its characteristic position is dictated primarily by the strength of the O-H bond. However, this bond is highly susceptible to its environment, particularly through hydrogen bonding, which weakens the bond and, consequently, lowers the stretching frequency (wavenumber).

-

Free (Non-Hydrogen-Bonded) O-H: In a very dilute solution using a non-polar solvent, where intermolecular interactions are minimized, the "free" phenolic O-H group gives rise to a sharp, relatively weak absorption band typically found in the 3580–3700 cm⁻¹ region.[1]

-

Hydrogen-Bonded O-H: More commonly, in solid-state samples or concentrated solutions, phenols engage in strong intermolecular hydrogen bonding. This results in a significant shift to a lower wavenumber and a dramatic broadening of the absorption band. This broad, intense band is typically observed in the 3200–3550 cm⁻¹ range.[1][2][3] The broadening is a result of the vast population of different hydrogen bond lengths and strengths within the sample matrix at any given moment.

Influence of the Pyrazole Moiety on the Phenolic O-H Peak

When a phenolic group is appended to a pyrazole ligand, the resulting intramolecular and intermolecular interactions create a unique spectral signature compared to simple phenols. The nitrogen atoms of the pyrazole ring are key players, acting as potential hydrogen bond acceptors.

1. Intramolecular Hydrogen Bonding: If the phenolic group is positioned ortho to a nitrogen atom of the pyrazole ring (e.g., at a substituent on C3 or C5), strong intramolecular hydrogen bonding can occur. This internal hydrogen bond creates a stable six- or seven-membered ring system.

-

Spectral Signature: This results in a broad O-H absorption band at a lower frequency, often centered around 3200 cm⁻¹.[4] A key diagnostic feature of intramolecular hydrogen bonding is that the position of this band shows little to no change upon dilution, as the interaction is contained within a single molecule.[4]

2. Intermolecular Hydrogen Bonding and Dimerization: In the absence of strong intramolecular H-bonding, or in the solid state, pyrazole ligands with phenolic groups will exhibit significant intermolecular hydrogen bonding. This can occur between the phenolic O-H of one molecule and a nitrogen atom of a neighboring pyrazole ring or another phenolic oxygen.

-

Spectral Signature: This leads to a very broad and intense absorption band, similar to that seen in simple phenols, typically in the 3200-3400 cm⁻¹ range. For instance, the FT-IR spectrum of 4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol shows a broad peak for the –OH group at 3416 cm⁻¹.[5] The exact position and broadness are highly dependent on the crystal packing and the specific hydrogen bonding network.

3. Electronic Effects of the Pyrazole Ring: The pyrazole ring itself exerts an electronic influence on the attached phenol. Depending on its point of attachment and the nature of other substituents, it can modify the electron density of the phenyl ring and, consequently, the acidity and bond strength of the phenolic O-H. Theoretical studies have shown that substituents on the pyrazole ring can influence the vibrational frequencies of adjacent functional groups.[6]

4. Coordination to Metal Ions: The Disappearing Peak A critical application of FTIR for these ligands is to confirm coordination to a metal center. When the phenolic oxygen atom acts as a donor to a metal ion, the proton is lost (deprotonation).

-

Spectral Signature: The disappearance of the broad O-H stretching band in the 3200-3600 cm⁻¹ region in the spectrum of the metal complex is strong evidence of coordination via the phenolic oxygen.[7][8] This is a definitive comparative marker between the free ligand and its metal complex.

Comparative Data Summary

The following table summarizes the characteristic FTIR peak positions for the phenolic O-H stretch under various chemical environments.

| Compound Class / Condition | Typical Wavenumber (cm⁻¹) | Peak Characteristics | Key Influencing Factor |

| Simple Phenol (dilute solution) | 3580 - 3650 | Sharp, weak | "Free" O-H, minimal H-bonding[3][9][10] |

| Simple Phenol (solid/concentrated) | 3200 - 3550 | Broad, strong | Intermolecular H-bonding[1][2] |

| Phenolic Pyrazole Ligand | 3100 - 3450 | Broad, strong | Inter- and/or Intramolecular H-bonding[5] |

| Phenolic Pyrazole Ligand (Ortho-N) | ~3200 | Broad, medium-strong | Strong Intramolecular H-bonding[4] |

| Phenolic Pyrazole Metal Complex | Peak Absent | N/A | Deprotonation upon coordination[7][8] |

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol outlines the standard procedure for analyzing a solid pyrazole ligand sample using the KBr pellet method, a trustworthy and widely used technique.

Objective: To obtain a clean, high-resolution FTIR spectrum of a solid phenolic pyrazole ligand, free from interference.

Materials:

-

FTIR Spectrometer

-

Hydraulic Press and Pellet Die

-

Agate Mortar and Pestle

-

Infrared (IR) Grade Potassium Bromide (KBr), stored in a desiccator

-

Spatula

-

Sample of pyrazole ligand (must be thoroughly dried)

Methodology:

-

Sample Preparation (Self-Validation Step 1):

-

Action: Dry the pyrazole ligand sample under vacuum for several hours to remove any residual solvent or adsorbed water. Simultaneously, gently heat the IR-grade KBr in an oven (at ~110°C) for 2-4 hours and then store it in a desiccator.

-

Causality: Water has a very strong, broad O-H stretching band around 3400 cm⁻¹ and a bending mode around 1640 cm⁻¹. Failure to remove water will lead to interfering peaks that can obscure the phenolic O-H band of the sample, invalidating the data.

-

-

Grinding and Mixing:

-

Action: Place approximately 1-2 mg of the dried ligand and 100-200 mg of the dried KBr into the agate mortar.

-

Action: Grind the mixture thoroughly with the pestle for 3-5 minutes. The goal is to achieve a fine, homogenous powder with a consistency similar to flour.

-

Causality: Thorough grinding is crucial to reduce particle size below the wavelength of the incident IR radiation. This minimizes scattering (the Christiansen effect), which can cause distorted peak shapes and sloping baselines. Homogenous mixing ensures the sample is evenly distributed in the KBr matrix for a representative spectrum.

-

-

Pellet Formation:

-

Action: Carefully transfer a portion of the mixture into the pellet die. Assemble the die and place it in the hydraulic press.

-

Action: Apply pressure (typically 8-10 tons) for about 2 minutes. The pressure helps to fuse the KBr particles into a transparent or translucent disc.

-

Action: Gently release the pressure and carefully disassemble the die to retrieve the KBr pellet. A good pellet should be clear and free of cracks or cloudiness.

-

Causality: A transparent pellet allows the maximum amount of IR radiation to pass through the sample to the detector, ensuring a high signal-to-noise ratio.

-

-

Spectral Acquisition (Self-Validation Step 2):

-

Action: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-